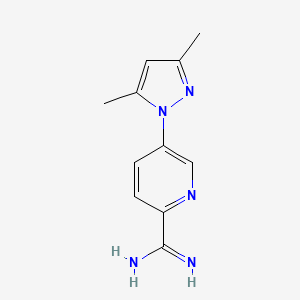

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a chemical compound with the CAS Number: 1909328-03-5 . It has a molecular weight of 288.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

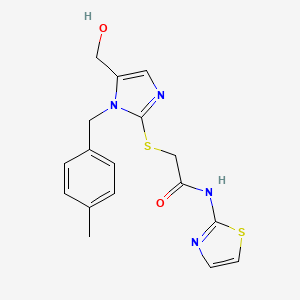

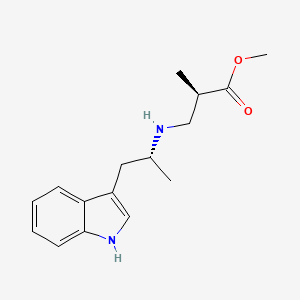

The synthesis of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of ligands that provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen .Molecular Structure Analysis

The molecular structure of “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” and similar compounds has been determined by single-crystal X-ray diffraction . These ligands are characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

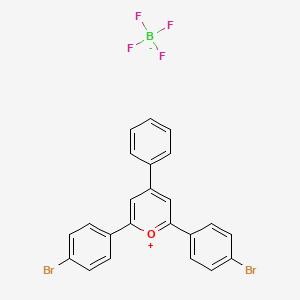

The ligands prepared from “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .Physical And Chemical Properties Analysis

“5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a powder that is stored at room temperature . It has a molecular weight of 288.18 .Applications De Recherche Scientifique

Reactions with Nitrogen-Containing Bases

The compound can react differently with nitrogen bases having different numbers of labile hydrogen atoms . For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5 .

Formation of Diaminopyrazole Derivatives

Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These can be converted into substituted pyrazolo [1,5- a ]pyrimidines .

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

The compound can be used in the synthesis of thiazolo[4,5-b]pyridine derivatives . These derivatives have been shown to possess antioxidant and anti-inflammatory activities .

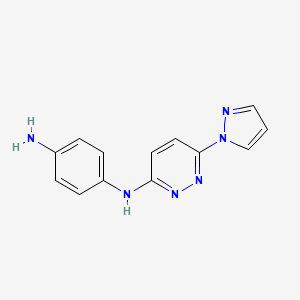

Antileishmanial and Antimalarial Applications

The compound may have potential antileishmanial and antimalarial applications . A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Use in Drug Design

Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities . The compound could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

Formation of Multidentate Ligands

Silanes substituted with 3,5-dimethylpyrazolyl units have been investigated as an alternative to the long-known pyrazolylborates . Such (3,5-dimethylpyrazolyl)silanes form potent multidentate ligands with a ‘podand topology’ .

Mécanisme D'action

Target of Action

It has been suggested that the compound may interact with certain enzymes or receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

It is likely that the compound influences several pathways, given its potential interactions with various enzymes or receptors .

Result of Action

It is suggested that the compound may exert its effects by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Orientations Futures

The study of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, has gained tremendous attention due to their potential applications in various fields such as catalysis, medicine, and biomimetic studies . These ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

Propriétés

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHJZWYKYBXCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)